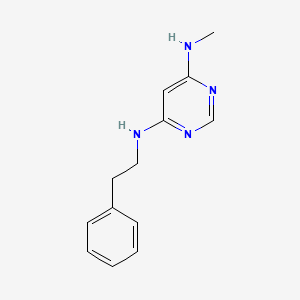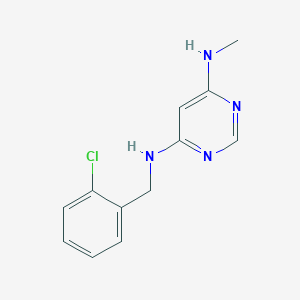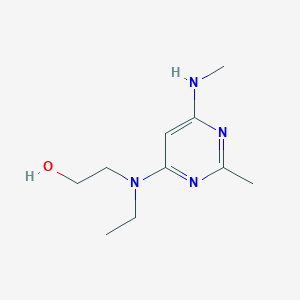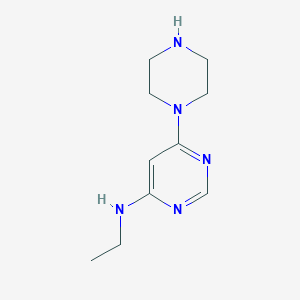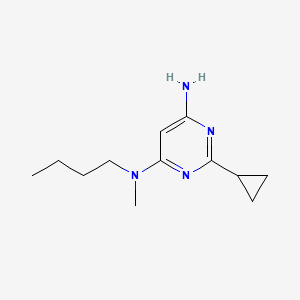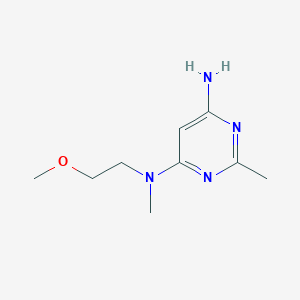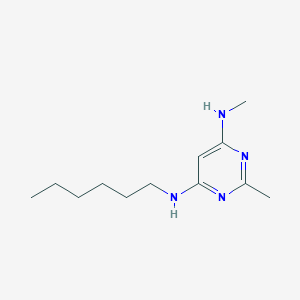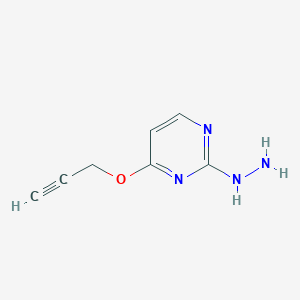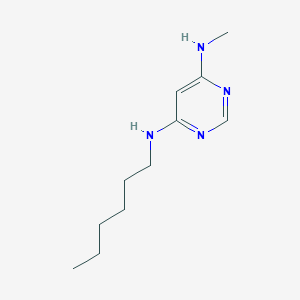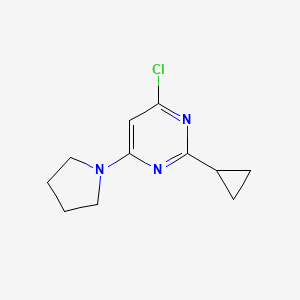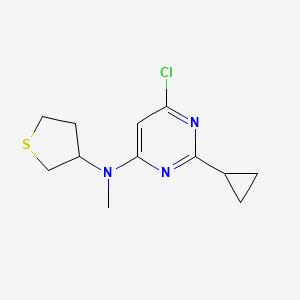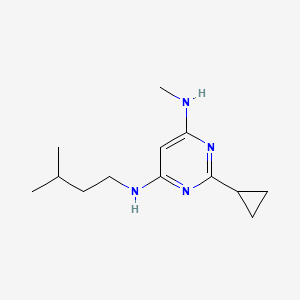
7-Chlor-4-methyl-2,3-dihydro-1H-indol-2,3-dion
Übersicht
Beschreibung
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione has been studied extensively for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione are COX-1 and COX-2 enzymes, as well as β-catenin . These targets play a crucial role in inflammation and cell proliferation processes.
Mode of Action
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes, and β-catenin . This interaction results in the reduction of inflammation and cell proliferation.
Biochemical Pathways
The compound 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione affects the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation. By inhibiting COX-1 and COX-2, the production of these prostaglandins is reduced . Additionally, by inhibiting β-catenin, the compound affects the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione’s action include reduced inflammation due to decreased prostaglandin production, and potentially reduced cell proliferation due to its effect on the Wnt signaling pathway .
Biochemische Analyse
Biochemical Properties
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific biological context.
Cellular Effects
The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, these compounds can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of viral replication or sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antiviral or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity or organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. For example, the metabolism of indole derivatives can result in the formation of active metabolites that contribute to their biological effects.
Transport and Distribution
The transport and distribution of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biological effects. For instance, indole derivatives that accumulate in viral-infected cells can exhibit enhanced antiviral activity.
Subcellular Localization
The subcellular localization of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within specific subcellular regions can influence its interactions with biomolecules and its overall biological activity. For example, indole derivatives that localize to the nucleus can modulate gene expression by interacting with nuclear receptors or transcription factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 4-methylindole with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 7-position of the indole ring. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylindole: Lacks the chlorine atom at the 7-position, resulting in different chemical properties.
7-chloroindole: Similar structure but without the 4-methyl group, leading to variations in reactivity and applications.
2,3-dihydro-1H-indole-2,3-dione: Lacks both the chlorine and methyl groups, making it less versatile in certain reactions.
Uniqueness
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the chlorine and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for use in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWWCOQJNSGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


